
tert-Butyl (R)-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound is characterized by the presence of a tert-butyl group, a hydroxy group, and two phenyl groups attached to a propan-2-yl backbone. It is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of a base like cesium carbonate in a solvent such as 1,4-dioxane . Another method involves the use of di-tert-butyl dicarbonate (Boc2O) for the protection of amines, which can then be further reacted to form the desired carbamate .
Industrial Production Methods: Industrial production of tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate often involves large-scale synthesis using flow microreactor systems. These systems allow for efficient, versatile, and sustainable production compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Organolithium reagents, Grignard reagents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate is used as a protecting group for amines. It is also employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules. Its stability and reactivity make it a valuable tool in medicinal chemistry .
Industry: In industrial applications, tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate is used in the production of polymers and other materials. Its role as a protecting group allows for the selective modification of functional groups in complex molecules .
Mecanismo De Acción
The mechanism of action of tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions at other functional groups in the molecule . The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .
Comparación Con Compuestos Similares
tert-Butyl carbamate: Used in similar applications as a protecting group for amines.
tert-Butyl carbanilate: Another carbamate derivative with similar reactivity patterns.
tert-Butyl phenylcarbamate: Used in organic synthesis and as a protecting group.
Uniqueness: tert-Butyl ®-(1-hydroxy-1,1-diphenylpropan-2-yl)carbamate is unique due to the presence of the hydroxy and diphenyl groups, which provide additional reactivity and functionality compared to other tert-butyl carbamates. This makes it particularly useful in complex organic syntheses and pharmaceutical applications .
Propiedades
Fórmula molecular |
C20H25NO3 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-hydroxy-1,1-diphenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C20H25NO3/c1-15(21-18(22)24-19(2,3)4)20(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15,23H,1-4H3,(H,21,22)/t15-/m1/s1 |
Clave InChI |
WUMVQTGBNZMTKS-OAHLLOKOSA-N |
SMILES isomérico |
C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


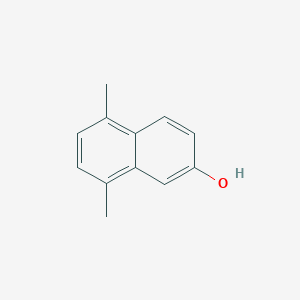

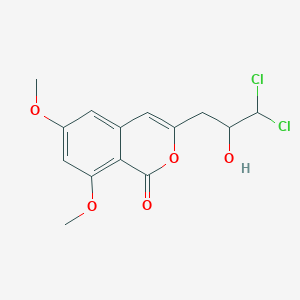
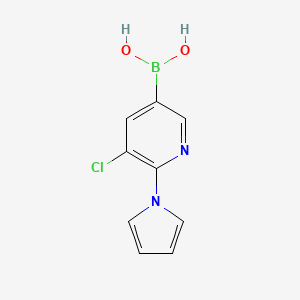

![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
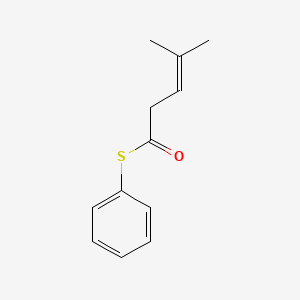
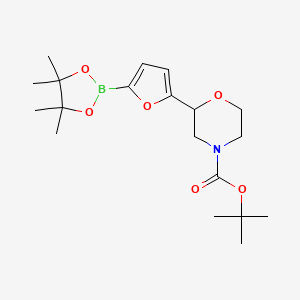
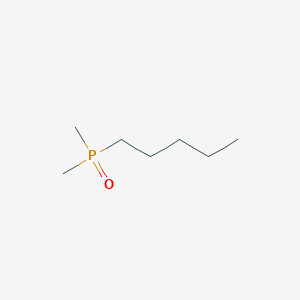
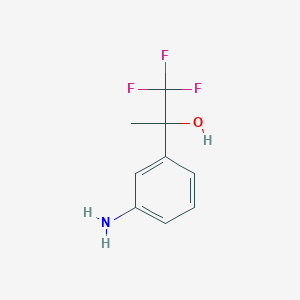
![N-[(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14082058.png)

![tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate](/img/structure/B14082083.png)
![7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2h-chromen-2-one](/img/structure/B14082084.png)
